Fluciclovine (18F)
Overview
Description
Preparation Methods
The synthesis of fluciclovine (18F) involves several steps. The process begins with the provision of a protected precursor compound, which is then labeled with fluorine-18. The synthesis route includes nucleophilic substitution of a triflate group in acetonitrile, followed by alkaline deprotection of the ethyl protection group on a solid phase, and acid deprotection of the BOC protection group . Industrial production methods often employ automated radiosynthesis apparatus to ensure high radiochemical yield and purity .
Chemical Reactions Analysis
Fluciclovine (18F) primarily undergoes nucleophilic substitution reactions during its synthesis. The common reagents used include acetonitrile, Kryptofix 222, and potassium carbonate . The major product formed from these reactions is the radiolabeled compound, which is then purified and formulated for use in PET imaging .
Scientific Research Applications
Fluciclovine (18F) is extensively used in medical imaging, particularly for detecting recurrent prostate cancer. It has shown promise in imaging high-grade gliomas and other tumors due to its ability to be taken up by tumor cells via amino acid transporters . Its low urinary excretion allows for better detection and localization of prostate cancer recurrence . Additionally, it is used in research to study amino acid transport mechanisms in various types of cancer .
Mechanism of Action
Fluciclovine (18F) is a synthetic analog of the amino acid L-leucine. It is transported into cells via amino acid transporters such as ASCT2 and LAT1, which are upregulated in many cancer cells . Once inside the cells, it does not undergo terminal metabolism but accumulates, allowing for imaging of tumors .
Comparison with Similar Compounds
Fluciclovine (18F) is often compared with other PET imaging agents such as choline and prostate-specific membrane antigen (PSMA) tracers. While choline and PSMA tracers are also used for detecting prostate cancer recurrence, fluciclovine (18F) has the advantage of lower urinary excretion, which improves detection accuracy . Similar compounds include 18F-choline and 18F-PSMA, both of which are used in PET imaging for prostate cancer .
Properties
IUPAC Name |
1-amino-3-(18F)fluoranylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-KWCOIAHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(C(=O)O)N)[18F] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027796 | |
Record name | Fluciclovine (18F) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
100ºC | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters. The activity of LAT1 gets increased in acidic pH, condition that is developed intra-tumorally at certain size. The uptake of fluciclovine presents an androgen-dependent dynamic in hormone sensitive cells. | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
222727-39-1 | |
Record name | Fluciclovine F18 [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluciclovine (18F) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCICLOVINE F-18 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R1Q0L1ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
0ºC | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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